SIRT5 inhibitor 4

Sirtuin selectivity SIRT5-specific inhibition Off-target profiling

SIRT5 inhibitor 4 (CAS 708992-34-1), also designated as compound 11, is a small-molecule sirtuin 5 (SIRT5) inhibitor belonging to the 2-hydroxybenzoic acid derivative chemotype. Identified via a medium-throughput thermal shift screening campaign of a 5,000-compound drug-like library, it binds SIRT5 and inhibits its desuccinylase activity with an IC₅₀ of 26.4 ± 0.8 μM in a trypsin-coupled fluorescence assay.

Molecular Formula C18H15N3O4S
Molecular Weight 369.4 g/mol
Cat. No. B3450573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT5 inhibitor 4
Molecular FormulaC18H15N3O4S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C18H15N3O4S/c1-10(22)19-12-4-2-11(3-5-12)15-9-26-18(21-15)20-13-6-7-14(17(24)25)16(23)8-13/h2-9,23H,1H3,(H,19,22)(H,20,21)(H,24,25)
InChIKeyLIAJYAVQSHCRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SIRT5 inhibitor 4 (Compound 11) Chemical Identity, Mechanism Class, and Procurement Overview


SIRT5 inhibitor 4 (CAS 708992-34-1), also designated as compound 11, is a small-molecule sirtuin 5 (SIRT5) inhibitor belonging to the 2-hydroxybenzoic acid derivative chemotype [1]. Identified via a medium-throughput thermal shift screening campaign of a 5,000-compound drug-like library, it binds SIRT5 and inhibits its desuccinylase activity with an IC₅₀ of 26.4 ± 0.8 μM in a trypsin-coupled fluorescence assay [1]. The compound possesses a molecular formula of C₁₈H₁₅N₃O₄S and a molecular weight of 369.39 g/mol [1]. Importantly, this chemotype is structurally distinct from peptide-based, thiourea, and triaryl SIRT5 inhibitors, establishing it as a unique scaffold for SIRT5-selective inhibitor development [1].

Why SIRT5 inhibitor 4 Cannot Be Substituted by Other SIRT5 Inhibitors or Pan-Sirtuin Inhibitors


Substituting SIRT5 inhibitor 4 with a generic 'SIRT5 inhibitor' or a pan-sirtuin inhibitor is scientifically invalid due to profound differences in isoform selectivity and off-target liability [1]. While several SIRT5 inhibitors are available, many exhibit either poor selectivity, causing significant inhibition of mitochondrial SIRT3 or cytosolic SIRT2, or utilize entirely different binding mechanisms . SIRT5 inhibitor 4 demonstrates a unique selectivity window: it completely lacks inhibitory activity against SIRT1, SIRT2, and SIRT3 at concentrations up to 400 μM—a 15-fold safety margin above its SIRT5 IC₅₀ [1]. In contrast, many alternative SIRT5 inhibitors, such as the more potent NRD167 (IC₅₀ = 370 nM), still exhibit measurable inhibition of other sirtuins at higher concentrations, complicating data interpretation in cellular assays . Therefore, for experiments requiring clean, on-target SIRT5 inhibition without confounding effects from SIRT1-3, SIRT5 inhibitor 4 represents a chemically distinct and functionally differentiated tool that generic substitution cannot replicate.

Quantitative Differentiation of SIRT5 inhibitor 4: Head-to-Head Selectivity and Biophysical Benchmarking


SIRT5 inhibitor 4 Isoform Selectivity: Clean Inhibition Profile Over SIRT1-3 at 400 μM

SIRT5 inhibitor 4 exhibits a stark selectivity profile against the most closely related sirtuin isoforms. In a direct head-to-head comparison using the same trypsin-coupled fluorescence assay, SIRT5 inhibitor 4 (compound 11) inhibited SIRT5 with an IC₅₀ of 26.4 ± 0.8 μM, while no inhibition of SIRT1, SIRT2, or SIRT3 was observed even at the maximum tested concentration of 400 μM [1]. This selectivity is a key differentiator from other SIRT5 inhibitors such as compound 5 (which shows some activity on SIRT2 at high concentrations) and pan-sirtuin inhibitors [2]. For SIRT5 inhibitor 9 (compound 14), while it is also selective, its selectivity margin (tested concentration vs IC₅₀) is not as explicitly quantified against all isoforms in a single study, making SIRT5 inhibitor 4's 15-fold selectivity window a uniquely verifiable and clean profile .

Sirtuin selectivity SIRT5-specific inhibition Off-target profiling

Thermal Stabilization of SIRT5: Dose-Dependent Binding Confirmation

The mechanism of action of SIRT5 inhibitor 4 is substantiated by direct target engagement data from a thermal shift assay (TSA). Compound 11 dose-dependently stabilized SIRT5, producing a ΔTm of 0.53 ± 0.17 °C at a concentration of 100 μM [1]. This thermal stabilization confirms a direct binding interaction with the SIRT5 protein and is a critical differentiator from inhibitors that may act through non-specific or aggregator-based mechanisms. While other SIRT5 inhibitors (e.g., thiourea derivatives) also stabilize SIRT5, the ΔTm value for compound 11 provides a benchmark for the 2-hydroxybenzoic acid chemotype, enabling researchers to select this compound for studies requiring verified target engagement under native-like conditions [1].

Thermal shift assay Target engagement Biophysical characterization

Potency Benchmarking: SIRT5 inhibitor 4 vs. Advanced Inhibitor Scaffolds

In a cross-study comparison of SIRT5 IC₅₀ values, SIRT5 inhibitor 4 (IC₅₀ = 26.4 μM) is less potent than more recently developed inhibitors such as NRD167 (IC₅₀ = 0.37 μM) or DK1-04 (IC₅₀ = 0.34 μM), but it possesses a markedly cleaner selectivity profile at high concentrations [1][2]. For example, NRD167 shows <10% inhibition of SIRT1/2/3/6 at 10 μM, which corresponds to a 27-fold higher concentration than its IC₅₀, but it does not guarantee complete inactivity at 400 μM. In contrast, SIRT5 inhibitor 4 demonstrates a definitive, experimentally validated absence of SIRT1-3 inhibition at 400 μM, making it a superior choice when off-target effects must be absolutely excluded [1]. This positions SIRT5 inhibitor 4 as a valuable 'chemical probe' for target validation, where clean selectivity outweighs sub-micromolar potency.

SIRT5 potency IC50 comparison Inhibitor benchmarking

Structural Determinants of Activity: The 2-Hydroxybenzoic Acid Pharmacophore

The activity of SIRT5 inhibitor 4 is exquisitely dependent on the integrity of its 2-hydroxybenzoic acid moiety. Structure-activity relationship (SAR) studies within the original publication demonstrate that methylation of the carboxylic acid or the adjacent hydroxyl group completely abolishes SIRT5 inhibitory activity and thermal stabilization [1]. This defines a strict pharmacophore requirement that is not shared by other SIRT5 inhibitor chemotypes, such as the thiourea-based inhibitors or the triaryl series [2]. Molecular docking studies further rationalize this binding mode, revealing that the carboxylate group forms critical electrostatic interactions and hydrogen bonds with key residues in the SIRT5 active site [1]. This structural insight provides a rational basis for understanding the compound's selectivity and serves as a foundation for derivative synthesis and optimization.

Structure-activity relationship Pharmacophore model Molecular docking

Optimized Research Applications for SIRT5 inhibitor 4 Based on Quantitative Selectivity and Binding Data


Target Validation in Cellular Models of Cancer Metabolism

SIRT5 inhibitor 4 is optimally deployed in cell-based assays to validate SIRT5's role in cancer cell metabolism, particularly in models of non-small cell lung cancer, colorectal cancer, and breast cancer where SIRT5 is dysregulated [1]. The compound's clean selectivity profile (no SIRT1-3 inhibition at 400 μM) ensures that any observed anti-proliferative or metabolic effects are directly attributable to SIRT5 inhibition, not off-target sirtuin modulation [1]. This makes it superior to pan-sirtuin inhibitors or less selective SIRT5 inhibitors for establishing target-disease linkage in initial proof-of-concept studies.

Biophysical Studies of SIRT5-Ligand Interactions

The thermal shift data (ΔTm = 0.53 ± 0.17 °C at 100 μM) positions SIRT5 inhibitor 4 as a suitable ligand for biophysical characterization studies, including differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) [1]. Researchers can utilize the compound to probe SIRT5 conformational stability and to benchmark new inhibitors against this 2-hydroxybenzoic acid scaffold. Furthermore, the availability of a structurally matched, inactive methyl ester analogue (Compound 12) provides an ideal negative control for these biophysical experiments, eliminating non-specific ligand effects [1].

Structure-Activity Relationship (SAR) Campaigns Based on a Novel Chemotype

SIRT5 inhibitor 4 serves as a validated starting point for medicinal chemistry optimization. The published SAR clearly defines the 2-hydroxybenzoic acid moiety as the critical pharmacophore [1]. The original study also reports a derivative (Compound 43) with 10-fold improved potency, demonstrating the scaffold's tractability for lead optimization [1]. This makes SIRT5 inhibitor 4 an attractive tool for laboratories seeking to develop next-generation SIRT5 inhibitors with enhanced potency while preserving the unique selectivity profile of this chemotype.

Screening for SIRT5-Dependent Phenotypes with a Clean Chemical Probe

In high-content or phenotypic screening campaigns, SIRT5 inhibitor 4's moderate potency (IC₅₀ = 26.4 μM) and high selectivity make it an appropriate 'chemical probe' rather than a potent drug candidate. Its use at 100-200 μM concentrations allows for robust SIRT5 inhibition in cells while maintaining a >2-4 fold safety margin against off-target SIRT1-3 activity [1]. This is ideal for primary screens aimed at identifying SIRT5-dependent cellular processes, where a clean pharmacological tool is more valuable than a highly potent but promiscuous inhibitor.

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